Methyl 6-phenyl-2-naphthoate
Description
Methyl 6-phenyl-2-naphthoate is a naphthalene-derived ester characterized by a phenyl substituent at the 6-position and a methoxycarbonyl group at the 2-position of the naphthalene ring. It is synthesized via dual nickel/palladium-catalyzed reductive cross-coupling reactions, yielding a white solid with a molecular formula of C₁₈H₁₄O₂ (molecular weight: 270.30 g/mol). Key spectral data include:
Properties
Molecular Formula |
C18H14O2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
methyl 6-phenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)17-10-9-15-11-14(7-8-16(15)12-17)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
ZVPJBLRISSXOBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Effects
- Phenyl vs.
- Amino vs. Dimethylamino: The amino group in Methyl 6-amino-2-naphthoate offers hydrogen-bonding capability, influencing solubility and biological activity, while the dimethylamino variant introduces steric hindrance and electron-donating effects .
Spectral and Physical Property Trends
- Melting Points: Amino derivatives (e.g., Methyl 6-amino-2-naphthoate, 162°C) exhibit higher melting points than nonpolar analogs like Methyl 6-cyclopropyl-2-naphthoate (oil), attributed to hydrogen bonding .
- NMR Shifts : The formyl group in Methyl 6-formyl-2-naphthoate causes distinct downfield shifts in ¹H NMR (~9–10 ppm for aldehydic protons), absent in other derivatives .
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